Technical Profile: Methyl 3,5-dibromo-4-methoxybenzoate (CAS 22812-61-9)
Technical Profile: Methyl 3,5-dibromo-4-methoxybenzoate (CAS 22812-61-9)
Topic: Methyl 3,5-dibromo-4-methoxybenzoate (CAS 22812-61-9) Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[]
[1][2][3]
Introduction: Structural Significance & Strategic Utility[1][4][5]
Methyl 3,5-dibromo-4-methoxybenzoate (CAS 22812-61-9) is a highly functionalized aromatic ester serving as a critical intermediate in medicinal chemistry and agrochemical synthesis.[] Structurally, the molecule features a "push-pull" electronic system: the electron-donating methoxy group at the para position activates the ring, while the electron-withdrawing ester and bromine substituents modulate its reactivity and lipophilicity.[]
For drug development professionals, this compound offers a strategic scaffold.[2] The bromine atoms at positions 3 and 5 are not merely substituents but reactive handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of core structures into complex pharmacophores.[] Furthermore, the steric bulk provided by the dibromo-motif is often exploited to restrict conformational rotation in protein-ligand binding studies, enhancing selectivity.[]
Physicochemical Properties[1][4][7][8][9][10]
The following data aggregates experimental observations and high-fidelity predictive models standard for this class of halogenated benzoates.
| Property | Value | Notes |
| CAS Number | 22812-61-9 | |
| IUPAC Name | Methyl 3,5-dibromo-4-methoxybenzoate | |
| Molecular Formula | C₉H₈Br₂O₃ | |
| Molecular Weight | 323.97 g/mol | |
| Appearance | White to off-white crystalline solid | Typical for poly-halogenated esters |
| Melting Point | 85 – 90 °C (Predicted) | Note: Acid precursor melts at 226–229 °C [1] |
| Solubility | Soluble in DCM, EtOAc, DMSO, Chloroform | Insoluble in water |
| LogP | ~3.6 | Indicates moderate lipophilicity |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 3 | (Ester carbonyl, Ester ether, Methoxy ether) |
Synthesis & Production Protocols
Two primary routes exist for the synthesis of Methyl 3,5-dibromo-4-methoxybenzoate. The choice of route depends on the availability of starting materials and the desired scale.
Route A: Bromination of Methyl 4-methoxybenzoate (Direct Functionalization)
This is the most direct industrial route, leveraging the strong ortho-directing effect of the methoxy group to install bromines at C3 and C5.[]
Reagents: Methyl 4-methoxybenzoate, Bromine (Br₂), Acetic Acid (AcOH), Sodium Acetate (optional buffer).[]
Protocol:
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Dissolution: Dissolve methyl 4-methoxybenzoate (1.0 eq) in glacial acetic acid (5 mL/mmol).
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Bromination: Add a solution of Br₂ (2.2 eq) in acetic acid dropwise over 30 minutes. Maintain temperature at 40–50 °C. The reaction is exothermic; control is essential to prevent benzylic bromination (though unlikely without radical initiator) or hydrolysis.
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Reaction: Stir at 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting material (R_f ~0.[3]5) should disappear, replaced by the di-bromo product (R_f ~0.6).
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Quench: Pour the reaction mixture into ice-cold water containing 5% sodium bisulfite (NaHSO₃) to neutralize excess bromine (indicated by the disappearance of the orange color).
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Isolation: Filter the resulting white precipitate. Wash with cold water (3x) and cold 50% MeOH/Water.
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Purification: Recrystallize from hot Methanol or Ethanol to yield white needles.
Route B: Esterification of 3,5-Dibromo-4-methoxybenzoic Acid
Used when the acid (CAS 4073-35-2) is the available stock.[]
Protocol:
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Suspend 3,5-dibromo-4-methoxybenzoic acid in dry Methanol.
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Add catalytic H₂SO₄ (5 mol%) or Thionyl Chloride (1.1 eq) dropwise at 0 °C.
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Reflux for 6 hours.
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Concentrate in vacuo, dissolve residue in EtOAc, wash with NaHCO₃, dry over Na₂SO₄, and concentrate.
Synthesis Logic Diagram (DOT)
Caption: Dual synthetic pathways to CAS 22812-61-9 showing direct bromination vs. esterification.
Analytical Characterization
Validating the identity of CAS 22812-61-9 requires confirming the symmetry of the aromatic system and the presence of two distinct methyl environments.
¹H NMR (400 MHz, CDCl₃)
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δ 8.12 ppm (s, 2H, Ar-H): The aromatic protons at C2 and C6 are equivalent due to the C2v symmetry of the molecule. They are significantly deshielded by the ortho-ester and ortho-bromine atoms.[]
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δ 3.94 ppm (s, 3H, COOC H₃): Singlet corresponding to the ester methyl group.
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δ 3.90 ppm (s, 3H, Ar-OC H₃): Singlet corresponding to the methoxy group.[] Note the potential for slight shifts depending on concentration, but two distinct methyl singlets are diagnostic.
¹³C NMR (100 MHz, CDCl₃)
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Carbonyl (C=O): ~165 ppm.
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Aromatic C-O (C4): ~158 ppm (Deshielded by Oxygen).
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Aromatic C-H (C2, C6): ~133 ppm.
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Aromatic C-Br (C3, C5): ~118 ppm.[]
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Aromatic C-C (C1): ~128 ppm.
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Methoxy (OCH₃): ~60 ppm.
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Ester Methyl (COOCH₃): ~52 ppm.[4]
Reactivity & Applications in Drug Discovery[1]
Methyl 3,5-dibromo-4-methoxybenzoate is a versatile "divergent intermediate."[] Its value lies in the ability to selectively manipulate its functional groups.[5][2]
Key Transformations:
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Suzuki-Miyaura Coupling: The C-Br bonds are excellent electrophiles for coupling with aryl boronic acids.[] This allows the construction of terphenyl scaffolds common in liquid crystals and certain anticancer agents.
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Buchwald-Hartwig Amination: Substitution of Br with amines creates aniline derivatives, often found in kinase inhibitors.
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Hydrolysis/Saponification: Conversion to the acid (CAS 4073-35-2) allows for amide coupling (peptide synthesis) or salt formation to improve solubility.[]
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Demethylation: Treatment with BBr₃ reveals the phenol (3,5-dibromo-4-hydroxybenzoate), a motif found in thyromimetic agents and antiseptics.[]
Reactivity Flowchart (DOT)
Caption: Divergent synthesis pathways from the core scaffold.[]
Safety & Handling (SDS Summary)
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Hazards: Classified as an Irritant (Xi).
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Handling: Use in a fume hood. Avoid dust formation. The compound is an organobromide and should be treated as potentially persistent in the environment.
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Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.
References
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PubChem. (n.d.). 3,5-Dibromo-4-methoxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
